molecular formula C9H8O B058226 2-Indanone CAS No. 615-13-4

2-Indanone

Cat. No. B058226
CAS RN: 615-13-4
M. Wt: 132.16 g/mol
InChI Key: UMJJFEIKYGFCAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Indanone involves several methods, utilizing different starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. Among the various synthetic approaches, more than 100 methods have been developed and described in the literature from 1926 to 2017. These methods are crucial for producing 2-Indanone and its derivatives, which are known for their broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential in treating neurodegenerative diseases, as well as being effective insecticides, fungicides, and herbicides (Turek et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-Indanone is pivotal in determining its chemical reactivity and biological activities. The compound is characterized by a cyclopentane ring fused with a phenyl group, which significantly influences its electronic distribution and, consequently, its reactivity. Although specific studies on the molecular structure analysis of 2-Indanone were not directly found, the general understanding of fused ring systems like 1-Indanones provides insights into the structural aspects that govern the compound's properties and reactivity.

Chemical Reactions and Properties

2-Indanone undergoes various chemical reactions that highlight its versatile reactivity profile. It serves as a valuable intermediate in the synthesis of heterocyclic compounds, as demonstrated by its involvement in producing a wide range of synthetically useful and novel heterocyclic systems. The reactivity of 1-phenyl-2-thiocyanatoethanone, for instance, underscores the potential of 2-Indanone derivatives in creating diverse heterocyclic compounds (Gouda, 2013).

Scientific Research Applications

  • Synthesis and Quantum Chemical Study of Arylidene Indanones :

    • Research Focus: Synthesis of novel arylidene indanones for therapeutic applications.
    • Key Findings: These compounds are characterized using various spectroscopic methods and theoretical studies.
    • Implications: This study highlights the potential of indanone derivatives in material science and therapeutic fields (Shinde et al., 2020).
  • Biological Activities of Indanones :

    • Research Focus: Examining the pharmacological activities of indanone compounds.
    • Key Findings: Indanone is integral in medicinal chemistry, with applications in treating diseases like Alzheimer's.
    • Implications: This review emphasizes the significance of indanone in developing various therapeutic agents (Patil et al., 2017).
  • Anti-inflammatory Applications :

    • Research Focus: Developing 2-benzylidene-1-indanone derivatives for acute lung injury treatment.
    • Key Findings: These compounds show significant anti-inflammatory activity and potential therapeutic benefits.
    • Implications: This study provides a pathway for new anti-inflammatory drugs using indanone scaffolds (Xiao et al., 2018).
  • Dimerization of 2-Benzylidene-1-indanone :

    • Research Focus: Investigating the dimerization process of a specific indanone compound.
    • Key Findings: The study details the conditions and outcomes of the dimerization process.
    • Implications: Offers insights into the chemical behavior of indanone derivatives (Berthelette et al., 1997).
  • Synthesis and Characterization of 5-Trifluoromethyl-2-indanone :

    • Research Focus: Synthesis of a specific trifluoromethyl indanone variant.
    • Key Findings: The compound shows potential in various fields, including medicine and pesticides.
    • Implications: Highlights the versatility of indanone derivatives in different sectors (Qian, 2014).

Safety And Hazards

2-Indanone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Recent research has focused on the synthesis of 2-Indanone derivatives for potential use as antitumor agents . The development of safer and more effective anticancer drugs is a current area of interest .

properties

IUPAC Name

1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJJFEIKYGFCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052288
Record name 1,3-Dihydro-2H-inden-2-one
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Indanone

CAS RN

615-13-4
Record name 2-Indanone
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Record name 2H-Inden-2-one, 1,3-dihydro-
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Record name 2H-Inden-2-one, 1,3-dihydro-
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Record name 1,3-Dihydro-2H-inden-2-one
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Record name Indan-2-one
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Record name 2H-INDEN-2-ONE, 1,3-DIHYDRO-
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Synthesis routes and methods I

Procedure details

(The following representative procedure is taken from Ragan et al., Org. Process Res. Dev. 2003, 7, 155–160). 2-Vinyl-indan-2-ol (15.0 g, 93.6 mmol) was dissolved in 150 mL MeOH, cooled to −78° C., and treated with a stream of ozone generated from O2. The dark solution became lighter in color after ca. 15 min, and HPLC analysis indicated consumption of starting material. Oxygen was bubbled through the solution for 5 min, then a stream of nitrogen was bubbled through for 30 min. A slurry of NaHSO3 (19.5 g, 187 mmol) in 15 mL water was then added, and the mixture was allowed to gradually warm to room temperature. After 30 min, a starch-Kl strip tested negative for peroxides. The slurry was then heated to 60° C. for 30 min to complete formation of the bisulfite adduct. After cooling to room temperature and stirring for 2 h, the resulting solids were collected and rinsed with methanol (2×30 mL), to provide the desired product as a while powder (16.2 g, 61% yield from 2-indanone). Combustion analysis of this material indicated 56% purity (Anal. Calcd for C10H11SO5Na: C, 45.1; H, 4.2. Found: C, 25.2; H, 2.6). Recrystallization from 10 volumes of water provided analytically pure material in 47% recovery (8.01 g recrystallized from 80 mL water, isolated 3.75 g analytically pure 2):
Quantity
15 g
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150 mL
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19.5 g
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15 mL
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starch
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peroxides
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Synthesis routes and methods II

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. p-Tolylmagnesium bromide (100.0 mL of 1.0M solution in diethyl ether, 100.0 mmol) was added at 0° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. Kugelrohr distillation yielded 2.94 g of 2-indanone (110° C./0.3 mm Hg) and 17.27 g of 2-(p-tolyl)-2-indanol (160° C./0.3 mm Hg) in solid form. 1H-N.M.R. (CDCl3) d 2.17 (br s, 1H), d 2.35 (s, 3H), d 3.22 (d, J=16.2 Hz, 2H), d 3.50 (d, J=16.2 Hz, 2H), d 7.15-7.30 (m, 6H), d 7.45(br d, J=7.1 Hz, 2H).
Quantity
40.6 g
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250 mL
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100 mL
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14.21 g
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20 mL
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aqueous hydrochloric solution
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. o-Tolylmagnesium bromide (70.0 mL of 2.0M solution in diethyl ether, 140.0 mmol) was added at 0° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. Kugelrohr distillation (120° C./0.3 mm Hg) yielded 4.0 g of 2-indanone and 10.38 g of 2-(o-tolyl)-2-indanol in solid form. 1 H-N.M.R. (CDCl3) d 2.13 (br s, 1H), d 2.52(s, 3H), d 3.36 (d, J=16.2 Hz, 2H), d 3.63 (d, J=16.2 Hz, 2H), d 7.15-7.62 (m, 8H)
Quantity
40.6 g
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reactant
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250 mL
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70 mL
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14.21 g
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20 mL
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Name
aqueous hydrochloric solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Indanone
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
2-Indanone

Citations

For This Compound
1,880
Citations
WE Rosen, MJ Green - The Journal of Organic Chemistry, 1963 - ACS Publications
… A novel isomerization of 2indanone oxime (I) to 2-amino-1-… glacial acetic aeid-sulfuric acid18 reduces 2-indanone oxime (I) to 2-… we have found to be inferior for 2-indanone oxime itself. …
Number of citations: 29 pubs.acs.org
JR Keeffe, AJ Kresge, Y Yin - Journal of the American Chemical …, 1988 - ACS Publications
… for the interconversion of 2-indanone with its enol and enolate … , the greater enol content of 2-indanone relative to acetone … stability are fully expressed by the reactions of 2-indanone. …
Number of citations: 43 pubs.acs.org
WS Trahanovsky, PW Mullen - Journal of the American Chemical …, 1972 - ACS Publications
… The 2,4-dinitrophenylhydrazone of the 1,l-dimethyl-2-indanone obtained from the pyrolysis of 2 … from the decarbonylation of 2-indanone. A sample of 2-indanone was submitted to our …
Number of citations: 33 pubs.acs.org
MV Sigalov, BA Shainyan… - European Journal of …, 2017 - Wiley Online Library
… of alicyclic dienones 1, similar areas for 2-indanone derivatives 2 are much scarcer. These … Herein, we report results of a study of the molecular structure of 2-indanone bis adducts with …
SM Resnick, DS Torok, K Lee, JM Brand… - Applied and …, 1994 - Am Soc Microbiol
… of the regiospecific oxidation of 1- and 2-indanone and the enantiomeric composition of the … first detailed description of the bacterial oxidation products formed from 1and 2-indanone. …
Number of citations: 88 journals.asm.org
M Baba - The Journal of chemical physics, 1985 - pubs.aip.org
… , I though the resolution of the 2-indanone spectrum is much better. The … 2indanone in the same way as cyclopentanone.14 We also observed the IR and Raman spectra of 2-indanone …
Number of citations: 13 pubs.aip.org
FG Bordwell, AC Knipe - Journal of the American Chemical …, 1971 - ACS Publications
In 0.05 M methanolic sodium methoxide solution 1-phenyl-2-indanone (7) is converted almost quantitatively to its enolate ion 7a which has a high intensity maximum at 300 nm. The rate …
Number of citations: 36 pubs.acs.org
JR Keeffe, AJ Kresge, Y Yin - Journal of the American Chemical …, 1988 - ACS Publications
… We wish to report that 2-indanone, 1, is a notable exception: it has pK„ = 12.2 in aqueous solution, which makes it 7 pK units more acidic than the simple non-benzolated analogue …
Number of citations: 17 pubs.acs.org
N Ilayaraja, M Noel - Journal of Electroanalytical Chemistry, 2010 - Elsevier
… 1-Indanone and 2-indanone have also been chemically fluorinated using inorganic … to study the electrochemical fluorination of 1-indanone, 2-indanone and 1,3-indandione. Solvent free …
Number of citations: 14 www.sciencedirect.com
D Ng, Z Yang, MA Garcia-Garibay - Tetrahedron letters, 2002 - Elsevier
… Solution- and solid-state photochemistry of 1,3-bis (ethylenedioxy)-2-indanone (3). The photochemical decarbonylation of 1,3-bis(ethylenedioxy)-2-indanone 3 was recently reported as …
Number of citations: 25 www.sciencedirect.com

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